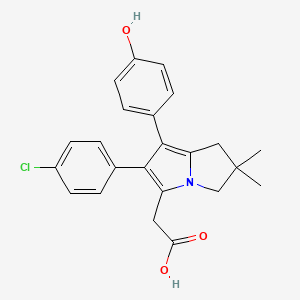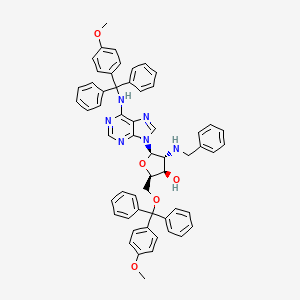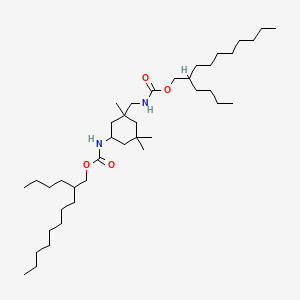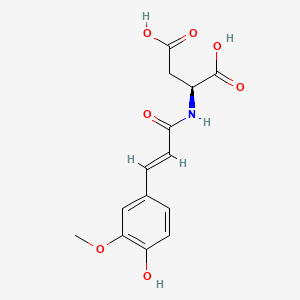
Benzenepropanoic acid, alpha-(((1-(benzoylamino)-2-phenylethyl)hydroxyphosphinyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanoic acid, alpha-(((1-(benzoylamino)-2-phenylethyl)hydroxyphosphinyl)methyl)- is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, alpha-(((1-(benzoylamino)-2-phenylethyl)hydroxyphosphinyl)methyl)- typically involves multi-step organic reactions. The process begins with the preparation of the core benzenepropanoic acid structure, followed by the introduction of the benzoylamino and phenylethyl groups. The hydroxyphosphinyl group is then added through a series of phosphorylation reactions. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanoic acid, alpha-(((1-(benzoylamino)-2-phenylethyl)hydroxyphosphinyl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzenepropanoic acid, alpha-(((1-(benzoylamino)-2-phenylethyl)hydroxyphosphinyl)methyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Benzenepropanoic acid, alpha-(((1-(benzoylamino)-2-phenylethyl)hydroxyphosphinyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Benzenepropanoic acid, alpha-(((1-(benzoylamino)-2-phenylethyl)hydroxyphosphinyl)methyl)- include:
- Benzenepropanoic acid, alpha-(1-hydroxyethyl)-
- Benzenepropanoic acid, alpha-hydroxy-, methyl ester
Uniqueness
What sets Benzenepropanoic acid, alpha-(((1-(benzoylamino)-2-phenylethyl)hydroxyphosphinyl)methyl)- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
129318-23-6 |
|---|---|
Molekularformel |
C25H26NO5P |
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
2-[[(1-benzamido-2-phenylethyl)-hydroxyphosphoryl]methyl]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H26NO5P/c27-24(21-14-8-3-9-15-21)26-23(17-20-12-6-2-7-13-20)32(30,31)18-22(25(28)29)16-19-10-4-1-5-11-19/h1-15,22-23H,16-18H2,(H,26,27)(H,28,29)(H,30,31) |
InChI-Schlüssel |
XVUCWMTXMANZMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CP(=O)(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




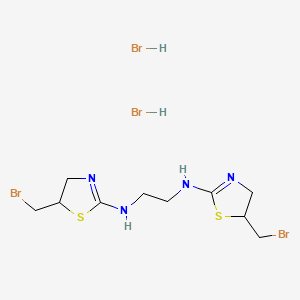
![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)


